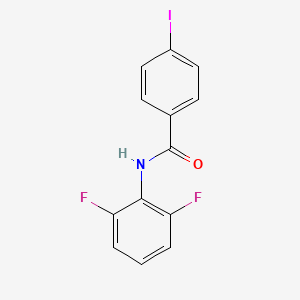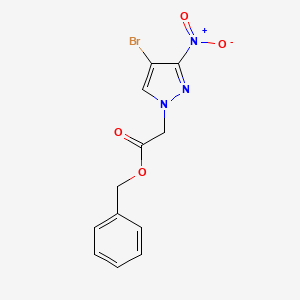![molecular formula C24H20N2O2S B4231892 2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4231892.png)
2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide
描述
2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTA belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been reported to inhibit the growth of bacterial cells by disrupting the cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been reported to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in animal models of inflammation. Moreover, this compound has been found to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, this compound has been reported to exhibit antibacterial activity by disrupting the cell membrane integrity of bacterial cells.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess significant biological activities, which make it a potential candidate for drug development. Moreover, this compound has been reported to exhibit low toxicity in animal models, which makes it a safe compound for further studies. However, the limitations of this compound include its poor solubility in water, which makes it challenging to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide. Firstly, further studies are required to elucidate the exact mechanism of action of this compound in different biological systems. Secondly, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, need to be explored further. Thirdly, the development of more water-soluble derivatives of this compound could enhance its efficacy in vivo. Finally, the development of novel drug delivery systems for this compound could further enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess significant anti-inflammatory, antitumor, and antimicrobial properties. The synthesis of this compound involves the condensation reaction of 2-phenyl-1,3-thiazole-4-carboxaldehyde with 4-methoxyaniline. The exact mechanism of action of this compound is not fully understood, but it has been suggested to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and disrupt the cell membrane integrity of bacterial cells. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the limitations of this compound include its poor solubility in water. There are several future directions for the study of this compound, including the elucidation of its mechanism of action, exploration of its potential applications in the treatment of various diseases, development of more water-soluble derivatives, and the development of novel drug delivery systems.
科学研究应用
2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. Moreover, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-21-12-10-17(11-13-21)14-23(27)25-20-9-5-8-19(15-20)22-16-29-24(26-22)18-6-3-2-4-7-18/h2-13,15-16H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVRGBMOLCMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenoxy)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4231811.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4231825.png)
![4-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B4231834.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4231844.png)

![4-methoxy-N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4231852.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4231862.png)
![1-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane](/img/structure/B4231866.png)

![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4231883.png)
![methyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4231900.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4231901.png)
![4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4231904.png)
![3-[3-(dimethylamino)propyl]-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B4231908.png)
